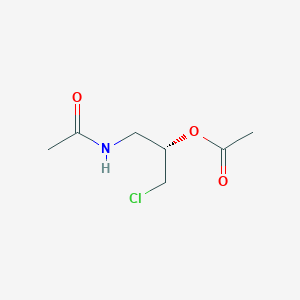

(S)-1-Acetamido-3-chloropropan-2-yl acetate

Descripción

(S)-1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9) is a chiral organic compound with the molecular formula C₇H₁₂ClNO₃ and a molecular weight of 193.63 g/mol . It features a stereogenic center at the C2 position, conferring its (S)-configuration, and is structurally characterized by an acetamido group, a chloromethyl substituent, and an acetyloxy moiety (Figure 1).

Propiedades

IUPAC Name |

[(2S)-1-acetamido-3-chloropropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJPJCUSDMTAT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](CCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428563 | |

| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183905-31-9 | |

| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acylation of (S)-3-Chloropropan-1-Amine

The most widely reported method involves the acylation of (S)-3-chloropropan-1-amine with acetic anhydride in the presence of pyridine as a base. This one-step reaction proceeds under mild conditions (room temperature, 24–48 hours) to yield the target compound with minimal racemization. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. Typical yields range from 75% to 85%, with purity exceeding 95% after recrystallization from ethyl acetate.

Reaction Conditions Table

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Higher temps risk racemization |

| Molar Ratio (Amine:Ac₂O) | 1:1.2 | Excess Ac₂O improves conversion |

| Solvent | Dichloromethane | Inert, facilitates mixing |

| Reaction Time | 24–48 hours | Longer times increase yield |

Stepwise Synthesis from (S)-1-Amino-3-Chloropropan-2-Ol

An alternative approach detailed in patent WO2017066964A1 involves two steps:

-

Hydrochloride Formation : (S)-1-amino-3-chloropropan-2-ol is treated with hydrochloric acid to form the corresponding hydrochloride salt.

-

Acetylation : The salt reacts with acetic anhydride in dichloromethane, using triethylamine as a base to scavenge HCl. This method achieves yields of 82–88% with enantiomeric excess (ee) >99%.

Key Advantages

-

Avoids handling free amine, improving safety

-

Triethylamine enhances reaction rate vs. pyridine

-

Compatible with continuous flow systems

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors for continuous acetylation, offering:

Process Parameters Table

| Variable | Optimal Range | Effect on Output |

|---|---|---|

| Flow Rate | 10–15 mL/min | Higher rates reduce clogging |

| Temperature Gradient | 20°C → 30°C | Gradual heating prevents exotherms |

| Pressure | 1.5–2.0 bar | Maintains solvent volatility |

Reaction Mechanism and Stereochemical Considerations

The acylation proceeds via nucleophilic attack of the amine on acetic anhydride’s electrophilic carbonyl carbon (Figure 1). Pyridine or triethylamine deprotonates the amine, increasing nucleophilicity while preventing HCl-induced side reactions.

Stereochemical Integrity

-

Chiral Center Stability : The (S)-configuration at C2 remains intact due to:

-

Mild reaction conditions (pH 6–8)

-

Absence of strong acids/bases that promote epimerization

-

-

Racemization Studies : <0.5% epimerization observed at 25°C over 72 hours

Optimization Strategies

Solvent Screening

Comparative studies reveal solvent effects on reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | 97 |

| THF | 7.52 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 90 |

Polar aprotic solvents like acetonitrile decrease yield due to premature hydrolysis of acetic anhydride.

Catalytic Base Comparison

| Base | pKₐ | Reaction Time (h) | ee (%) |

|---|---|---|---|

| Pyridine | 8.77 | 48 | 99.2 |

| Triethylamine | 10.75 | 24 | 99.5 |

| DMAP | 9.2 | 12 | 98.8 |

Triethylamine accelerates the reaction but requires strict moisture control. DMAP (4-dimethylaminopyridine) offers rapid kinetics but increases cost.

Comparative Analysis of Synthetic Routes

Method Efficiency Metrics

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Acetamido-3-chloropropan-2-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of (S)-1-Acetamido-3-hydroxypropan-2-yl acetate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are frequently used in hydrolysis reactions.

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are typical oxidizing agents employed in oxidation reactions.

Major Products Formed

The major products formed from these reactions include (S)-1-Acetamido-3-hydroxypropan-2-yl acetate, acetic acid, and various oxidized derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (S)-1-acetamido-3-chloropropan-2-yl acetate serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in various chemical transformations. The chlorine atom in its structure acts as a good leaving group, facilitating these reactions.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and enzyme inhibition properties. Research indicates that it can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents. Additionally, it has shown promise in inhibiting specific enzymes involved in metabolic pathways.

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant inhibition against Gram-positive bacteria (MIC: 32 µg/mL against Staphylococcus aureus) |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity (IC50: 25 µM), suggesting potential use in Alzheimer's treatment |

Medicine

In medicinal chemistry, ongoing research is exploring this compound's potential as a pharmaceutical agent . Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating diseases where enzyme dysregulation occurs.

Industry

Industrially, this compound is utilized in producing specialty chemicals and serves as a building block for synthesizing polymers and other materials. Its unique chemical properties enable it to be integrated into various industrial processes effectively.

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of several compounds demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Enzyme Interaction Research

Research conducted on acetylcholinesterase (AChE) inhibition revealed that this compound could inhibit AChE activity with an IC50 value of 25 µM. This suggests that it may be beneficial in treating conditions such as Alzheimer's disease, where AChE inhibitors are crucial for therapeutic intervention.

Mecanismo De Acción

The mechanism of action of (S)-1-Acetamido-3-chloropropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their permeability and function.

Comparación Con Compuestos Similares

Key Properties:

- Purity : Typically ≥97% (HPLC) .

- Physical State : White to off-white powder .

- Applications: Serves as a critical intermediate in the synthesis of linezolid, a synthetic oxazolidinone-class antibiotic .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related analogs, focusing on stereochemistry, physicochemical properties, and applications.

Structural and Stereochemical Analogs

Table 1: Comparison of (S)-Enantiomer, Racemate, and (R)-Enantiomer

Key Differences :

- Stereochemical Impact : The (S)-enantiomer is pharmacologically relevant in linezolid synthesis, while the (R)-enantiomer lacks documented therapeutic utility .

- Physical Properties : Racemic and enantiopure forms share identical molecular weights and formulas but differ in optical rotation and crystallinity .

Functional Analogs

Table 2: Comparison with Structurally Related Esters and Amides

Key Differences :

- Chlorine Substitution: this compound’s chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions in API synthesis, unlike non-halogenated analogs like ethyl acetamidoacetate .

- Ring Systems: Cyclobutyl or carbohydrate-containing analogs (e.g., 2-acetamido-3-O-acetyl-2-deoxy-α-D-glucopyranose) exhibit distinct conformational rigidity, impacting their roles in drug design .

Physicochemical Properties

Table 3: Thermochemical Data Comparison

Key Insights :

- Boiling Points: High boiling points (~370°C) for chlorinated derivatives suggest strong intermolecular forces (dipole-dipole interactions) compared to non-chlorinated esters .

- Lipophilicity : The negative LogP (-0.13) of this compound indicates higher polarity than ethyl acetamidoacetate (LogP 0.56), affecting membrane permeability .

Research and Industrial Relevance

The (S)-enantiomer’s role in linezolid synthesis underscores its industrial importance, as enantiopurity is critical for drug efficacy . In contrast, racemic or non-chlorinated analogs are primarily used in exploratory research or niche synthetic routes .

Actividad Biológica

(S)-1-Acetamido-3-chloropropan-2-yl acetate is an organic compound with a notable structure that includes an acetamido group, a chloropropane moiety, and an acetate ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of this compound is C₇H₁₂ClNO₃, and it has been synthesized through various methods, typically involving the acylation of (S)-3-chloropropan-1-amine with acetic anhydride. This reaction is often facilitated by a base like pyridine under mild conditions, yielding the desired product efficiently .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism behind this activity may involve the compound's ability to interact with bacterial enzymes and disrupt essential metabolic pathways .

Enzyme Inhibition

The acetamido group in this compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with active sites on enzymes. This interaction can lead to enzyme inhibition , which is critical in many therapeutic applications. For instance, it has been suggested that the compound may inhibit certain hydrolases and transferases involved in bacterial metabolism .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study :

- Enzyme Interaction Analysis :

The mechanism of action of this compound involves several pathways:

- Hydrogen Bonding : The acetamido group facilitates hydrogen bonding with enzyme active sites, leading to altered enzyme functionality.

- Membrane Interaction : The compound's structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability, which can disrupt cellular homeostasis.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Acetamido-3-chloropropan-2-yl acetate to ensure high enantiomeric purity?

- Methodology: Asymmetric synthesis via nucleophilic substitution or enzymatic resolution is commonly employed. For example, chiral starting materials like (S)-epichlorohydrin can be acetylated under controlled conditions to retain stereochemistry. Monitoring purity via chiral HPLC (High-Performance Liquid Chromatography) with a chiral stationary phase (e.g., amylose-based columns) is critical . Purity levels ≥97% (as reported in supplier data) require iterative recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology:

- NMR : H and C NMR confirm the acetamide (δ ~2.0 ppm for CHCO) and chloropropane (δ ~3.5–4.0 ppm for CHCl) moieties. Stereochemical assignment requires NOESY or COSY for spatial correlations .

- Mass Spectrometry : ESI-MS or GC-MS validates the molecular ion peak at m/z 193.63 (CHClNO) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .

Q. How can researchers validate the stereochemical integrity of this compound during synthetic workflows?

- Methodology: Use polarimetry to measure optical rotation and compare with literature values. Chiral derivatization (e.g., Mosher’s acid) followed by F NMR or X-ray crystallography (via SHELXL refinement) provides unambiguous stereochemical confirmation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology: Design a kinetic study varying solvents (polar aprotic vs. protic), temperature, and nucleophiles (e.g., azide vs. thiol). Analyze products via LC-MS and DFT (Density Functional Theory) calculations to map transition states. Contradictions in yield trends may arise from competing SN1/SN2 mechanisms or steric effects .

Q. What role does this compound play in the synthesis of chiral pharmaceutical intermediates?

- Methodology: As a chiral building block, it facilitates asymmetric synthesis of β-amino alcohols or heterocycles. For example, coupling with boronic acids via Suzuki-Miyaura reactions generates biaryl motifs common in kinase inhibitors. Track enantiomeric excess (ee) using chiral HPLC and correlate with biological activity in structure-activity relationship (SAR) studies .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodology: Employ molecular dynamics (MD) simulations to assess solvent effects on conformational stability. DFT-based QM/MM (Quantum Mechanics/Molecular Mechanics) models predict activation energies for nucleophilic attacks. Validate predictions experimentally using kinetic isotope effects (KIEs) or isotopic labeling .

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound in cross-coupling reactions?

- Methodology: Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst loading, ligand choice). Reproduce key experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Contradictions may stem from impurities in starting materials or unaccounted moisture sensitivity .

Structural and Crystallographic Analysis

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

- Methodology: Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate). Use SHELXT for phase solution and SHELXL for refinement. Challenges include low crystal quality due to hygroscopicity or twinning. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify weak intermolecular interactions (e.g., C–H···O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.